molecular formula C13H11ClO2 B3101549 3-(Benzyloxy)-5-chlorophenol CAS No. 1394927-34-4

3-(Benzyloxy)-5-chlorophenol

Cat. No. B3101549
CAS RN: 1394927-34-4
M. Wt: 234.68 g/mol
InChI Key: QSEHCSLFESGHMU-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, InChI Key, and SMILES notation. It also includes its appearance (solid, liquid, gas, color, etc.) .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various steps, each with specific reactants, reagents, and conditions .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Organic Synthesis

“3-(Benzyloxy)-5-chlorophenol” can be used in the synthesis of various organic compounds. For instance, it can be used to produce “3-Benzyloxyaniline”, a compound that has various applications in organic chemistry .

Liquid Crystal Research

This compound has been used in the synthesis of new liquid-crystalline compounds. Specifically, it has been used in the development of a novel Schiff base liquid crystal family . These liquid crystals have potential applications in display technology, sensors, and other optical devices.

Pharmaceutical Applications

“3-(Benzyloxy)-5-chlorophenol” can be used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . Chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

The compound has been used in the synthesis of novel chalcone derivatives that exhibit antimicrobial activity . These derivatives could potentially be used in the development of new antimicrobial drugs.

Material Science

In material science, “3-(Benzyloxy)-5-chlorophenol” can be used in the development of materials with unique properties. For example, it has been used in the synthesis of liquid-crystalline compounds, which have unique optical and electrical properties .

Computational Chemistry

“3-(Benzyloxy)-5-chlorophenol” and its derivatives can be used in computational chemistry for the study of molecular structures, reactivity, and other thermodynamic parameters . These studies can provide valuable insights into the properties of these compounds and their potential applications.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems or enzymes .

Safety and Hazards

This involves understanding the safety measures needed when handling the compound and the hazards it may pose. This information is usually available in Material Safety Data Sheets .

Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions .

properties

IUPAC Name

3-chloro-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEHCSLFESGHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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